molecular formula C13H22ClN B8120501 4-tert-Butyl-2,6-dimethylbenzylamine hydrochloride

4-tert-Butyl-2,6-dimethylbenzylamine hydrochloride

Cat. No.: B8120501
M. Wt: 227.77 g/mol
InChI Key: BQFXJRBQNYRGHG-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-dimethylbenzylamine hydrochloride is an organic compound with a complex structure. It is characterized by the presence of a tert-butyl group, two methyl groups, and a methanamine group attached to a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2,6-dimethylbenzylamine hydrochloride typically involves the reaction of 4-(tert-Butyl)-2,6-dimethylphenyl) methanamine with hydrochloric acid. The reaction conditions often require a controlled environment to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,6-dimethylbenzylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in substitution reactions where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4-tert-Butyl-2,6-dimethylbenzylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-tert-Butyl-2,6-dimethylbenzylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The methanamine group can interact with enzymes and receptors, influencing various biochemical pathways. The tert-butyl and methyl groups may also play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: This compound shares the tert-butyl and methyl groups but differs in its functional groups.

    2,6-Di-tert-butyl-4-methoxyphenol: Similar in structure but contains a methoxy group instead of a methanamine group.

Uniqueness

4-tert-Butyl-2,6-dimethylbenzylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(4-tert-butyl-2,6-dimethylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14;/h6-7H,8,14H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFXJRBQNYRGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CN)C)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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